what is 2-Amino-1-(4-bromophenyl)ethanone hydrobromide
what is 2-Amino-1-(4-bromophenyl)ethanone hydrobromide
An In-Depth Technical Guide to 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide for Advanced Research and Development
Introduction
2-Amino-1-(4-bromophenyl)ethanone hydrobromide is a pivotal chemical intermediate, distinguished by its unique molecular architecture that features a brominated phenyl ring, a ketone, and an amine salt. This combination of functional groups renders it a highly versatile building block in the landscape of organic synthesis. For professionals in drug development and materials science, this reagent serves as a critical starting point for constructing complex molecular frameworks, particularly for heterocyclic compounds that form the backbone of many therapeutic agents.[1][2] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization, applications, and safe handling protocols, designed for the practicing researcher and scientist.
Physicochemical Properties and Identification
The precise identification and understanding of a reagent's properties are the foundation of successful and reproducible research. 2-Amino-1-(4-bromophenyl)ethanone hydrobromide is a solid compound whose hydrobromide salt form enhances stability and can improve solubility in certain polar solvents compared to its freebase.[1]
| Property | Data | Reference(s) |
| CAS Number | 151427-13-3 | [][4] |
| Molecular Formula | C₈H₉Br₂NO | [] |
| Molecular Weight | 294.97 g/mol | - |
| IUPAC Name | 2-amino-1-(4-bromophenyl)ethanone;hydrobromide | [] |
| Appearance | Solid | [5] |
| Synonyms | 2-Amino-4'-bromoacetophenone hydrobromide, α-Amino-p-bromoacetophenone hydrobromide | [1] |
| InChI Key | IEUQYTAJFZFBSI-UHFFFAOYSA-N | [] |
| SMILES | C1=CC(=CC=C1C(=O)CN)Br.Br | [] |
| Purity | Typically available in purities of ≥95% | [5] |
Note: Data for the more commonly cited hydrochloride salt (CAS 5467-72-1) is sometimes used as a proxy where hydrobromide-specific data is unavailable.[5][6]
Synthesis and Reaction Mechanism
The synthesis of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide is a multi-step process that requires careful control of reaction conditions. A logical and industrially relevant pathway begins with commercially available materials and proceeds through key transformations.
Overall Synthetic Workflow
The synthesis can be conceptualized in three primary stages:
-
Friedel-Crafts Acylation: Introduction of the acetyl group to the bromobenzene ring.
-
α-Bromination: Halogenation of the methyl group adjacent to the ketone.
-
Amination and Salt Formation: Introduction of the amino group and conversion to the hydrobromide salt.
Caption: Synthetic pathway for 2-Amino-1-(4-bromophenyl)ethanone HBr.
Step-by-Step Methodology & Mechanistic Insights
Step 1: Synthesis of 4'-Bromoacetophenone
-
Protocol: In a reactor equipped for reflux, bromobenzene is treated with acetic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[7] The reaction mixture is heated to initiate the reaction, followed by a workup involving quenching with an ice-water mixture and extraction of the product.[7]
-
Mechanism (Expertise & Experience): This is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The AlCl₃ coordinates with the acetic anhydride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom is an ortho-, para-directing deactivator; the steric hindrance at the ortho position favors the formation of the para-substituted product, 4'-bromoacetophenone.[8]
Step 2: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (α-Bromination)
-
Protocol: 4'-Bromoacetophenone is dissolved in a suitable solvent like glacial acetic acid. Molecular bromine (Br₂) is then added dropwise, often with gentle heating.[9] The reaction progress can be monitored by the disappearance of the bromine color.
-
Mechanism (Trustworthiness): This reaction proceeds via an acid-catalyzed, enol-mediated mechanism. The ketone carbonyl is first protonated by the acetic acid, which increases the acidity of the α-protons. Tautomerization leads to the formation of an enol intermediate. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated product and regeneration of the acid catalyst. This self-validating process ensures regioselectivity at the α-position.
Step 3: Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide
-
Protocol: The α-bromo ketone intermediate is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood. It can be reacted with an ammonia source. A common method involves bubbling ammonia gas through a solution of the α-bromo ketone or using a solution of ammonia in an organic solvent. The resulting free base is often unstable and is immediately treated with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt.
-
Mechanism (Authoritative Grounding): This step is a nucleophilic substitution (Sₙ2) reaction. The ammonia acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine. This displaces the bromide ion as a leaving group. The initial product is the ammonium salt, which is deprotonated by excess ammonia to give the α-amino ketone free base. Subsequent treatment with HBr protonates the basic amino group to yield the final, stable hydrobromide salt.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for this molecule.
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - ~8.3 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺), broadened by exchange. - ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. - ~7.8 ppm (d, 2H): Aromatic protons meta to the carbonyl group. - ~4.6 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl and ammonium groups. |
| ¹³C NMR (in DMSO-d₆) | - ~192 ppm: Carbonyl carbon (C=O). - ~135-130 ppm: Quaternary and protonated aromatic carbons. - ~45 ppm: Methylene carbon (-CH₂-). |
| FT-IR (KBr Pellet, cm⁻¹) | - ~3000-2800 cm⁻¹ (broad): N-H stretching from the ammonium salt. - ~1690 cm⁻¹ (strong): C=O stretching of the aryl ketone. - ~1600, 1485 cm⁻¹: C=C stretching of the aromatic ring. - ~1070, 1010 cm⁻¹: In-plane C-H bending. - ~820 cm⁻¹: Para-disubstituted C-H out-of-plane bending. |
| Mass Spec. (ESI+) | - m/z ~214/216: Molecular ion peak for the free base [M+H]⁺, showing a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
Note: Predicted NMR shifts are estimates and can vary based on solvent and concentration. For reference, spectra of related compounds like 4'-bromoacetophenone are available in public databases.[10][11]
Key Applications in Research and Development
The primary value of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide lies in its role as a bifunctional synthon for building more complex molecules, especially heterocycles.
-
Synthesis of Imidazoles: It is a classic reagent in the Hantzsch imidazole synthesis. Condensation with an aldehyde and an amidine or ammonia source yields highly substituted imidazole rings, which are prevalent in pharmaceuticals like antifungals and antihypertensives.
-
Precursor to Thiazoles and Oxazoles: The α-amino ketone moiety can react with various sulfur or oxygen-containing reagents to form five-membered heterocyclic rings, which are also important pharmacophores.
-
Pharmaceutical Scaffolding: The compound is a building block for creating libraries of potential drug candidates.[2] The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid diversification of molecular structures during lead optimization.[2]
Caption: Role as a central intermediate in synthetic chemistry.
Safe Handling and Storage Protocol
Due to its hazardous nature, strict safety protocols must be followed when handling 2-Amino-1-(4-bromophenyl)ethanone hydrobromide and its precursors.[12]
GHS Hazard Information:
-
Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[13]
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Protocol for Safe Handling:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[12] Ensure an eyewash station and safety shower are immediately accessible.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA regulations.[15]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Handling Procedure:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]
-
The compound may be hygroscopic; store under an inert atmosphere (e.g., nitrogen or argon) if necessary.[12]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
Experimental Protocol: Hantzsch Imidazole Synthesis
This protocol provides a representative example of how 2-Amino-1-(4-bromophenyl)ethanone hydrobromide is used in a synthetic context.
Objective: To synthesize 2-phenyl-4-(4-bromophenyl)-1H-imidazole.
Materials:
-
2-Amino-1-(4-bromophenyl)ethanone hydrobromide
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 2-Amino-1-(4-bromophenyl)ethanone hydrobromide (1.0 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-10 eq).
-
Add glacial acetic acid to serve as the solvent and catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 120 °C) with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water or ice water. A precipitate should form.
-
Neutralize the mixture carefully with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove residual salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified imidazole derivative.
-
Dry the final product under vacuum and characterize using the analytical methods described in Section 3.
Conclusion
2-Amino-1-(4-bromophenyl)ethanone hydrobromide is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, stemming from the α-amino ketone and bromophenyl motifs, provides a reliable and versatile platform for synthetic chemists. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this powerful intermediate to construct novel molecules with significant potential.
References
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PrepChem.com. Synthesis of alpha-bromo-4-hydroxyacetophenone. [Link]
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PubChem. 1-(2-Amino-4-bromophenyl)ethanone. [Link]
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YouTube. synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. [Link]
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ResearchGate. A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. [Link]
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Master Organic Chemistry. Reactions and Mechanisms. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]
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NIST. Ethanone, 1-(4-bromophenyl)-. [Link]
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ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]
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